YLT205
Description
Contextual Significance of Novel Chemical Entities in Contemporary Research
The search for novel chemical entities (NCEs) is a cornerstone of modern drug discovery and materials science. biosolveit.de These compounds, featuring previously unreported molecular structures or moieties, are critical for developing new therapeutic agents to address unmet medical needs, including emerging diseases and antibiotic resistance. biobide.com The exploration of new chemical spaces can lead to the identification of molecules with unique biological activities or material properties. frontiersin.org Methodologies such as high-throughput screening, computational modeling, and DNA-encoded libraries are employed to identify and optimize these new entities. biosolveit.depharmafeatures.com The overarching goal is the rapid identification and refinement of lead molecules that can be developed into effective new therapies for a range of human conditions. frontiersin.org
Scope and Objectives of Academic Inquiry Pertaining to YLT205
There is no publicly available academic inquiry specifically focused on a compound identified as this compound. Scientific research objectives typically involve elucidating a compound's synthesis, characterization, mechanism of action, and potential applications. However, without any primary literature or database entries for this compound, the scope and objectives of any research concerning this specific compound remain undefined.
Historical Perspective on the Discovery and Initial Academic Interest in this compound
The history of a chemical compound's discovery is crucial for understanding its development. This often involves initial synthesis, isolation from a natural source, or computational design. Following discovery, initial academic interest is typically documented through publications detailing its structure, properties, and preliminary biological activity. For this compound, there is no available information to construct such a historical perspective.
Current Research Landscape and Unaddressed Questions Regarding this compound
The current research landscape for any given compound is built upon existing knowledge, with ongoing studies aimed at answering specific unresolved questions. This could involve refining its synthesis, understanding its detailed mechanism of action, or exploring its therapeutic potential in various disease models. As there is no foundational research available for this compound, there is consequently no established research landscape or a body of unaddressed scientific questions related to it.
Properties
CAS No. |
1316196-63-0 |
|---|---|
Molecular Formula |
C16H12BrClN4O2S2 |
Molecular Weight |
471.77 |
IUPAC Name |
N-(5-Bromopyridin-2-yl)-2-((6-(2-chloroacetamido)benzo[d]thiazol-2-yl)thio)acetamide |
InChI |
InChI=1S/C16H12BrClN4O2S2/c17-9-1-4-13(19-7-9)22-15(24)8-25-16-21-11-3-2-10(5-12(11)26-16)20-14(23)6-18/h1-5,7H,6,8H2,(H,20,23)(H,19,22,24) |
InChI Key |
QKMMRERCAFXACY-UHFFFAOYSA-N |
SMILES |
O=C(NC1=NC=C(Br)C=C1)CSC2=NC3=CC=C(NC(CCl)=O)C=C3S2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
YLT205; YLT-205; YLT 205; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Ylt205
Established Synthetic Routes for YLT205
Retrosynthetic Analysis and Key Intermediates
A retrosynthetic analysis of this compound breaks down the complex molecule into simpler, more readily available starting materials. The primary disconnections are made at the thioether and amide bonds, identifying three key intermediates:
Intermediate 1: 6-amino-2-mercaptobenzothiazole: This forms the core benzothiazole (B30560) structure with the necessary amino group for further functionalization.
Intermediate 2: Chloroacetyl chloride: This common reagent is used for the acylation of the amino group on the benzothiazole ring.
Intermediate 3: N-(5-bromopyridin-2-yl)-2-chloroacetamide: This intermediate introduces the substituted pyridine (B92270) ring and the second acetamide (B32628) group.
The forward synthesis would, therefore, involve the synthesis of these intermediates and their subsequent reaction to form this compound.
A plausible synthetic route would proceed as follows:
Acylation of 6-amino-2-mercaptobenzothiazole: Intermediate 1 is reacted with chloroacetyl chloride (Intermediate 2) to form 2-chloro-N-(2-mercaptobenzo[d]thiazol-6-yl)acetamide. This reaction is a standard nucleophilic acyl substitution.
Synthesis of N-(5-bromopyridin-2-yl)-2-chloroacetamide (Intermediate 3): This can be achieved by reacting 2-amino-5-bromopyridine (B118841) with chloroacetyl chloride in the presence of a base.
Final Thioether Formation: The thiol group of the acylated benzothiazole intermediate is then coupled with Intermediate 3. This is a nucleophilic substitution reaction where the thiolate anion attacks the electrophilic carbon of the chloroacetamide, displacing the chloride ion to form the final this compound product.
Optimization of Reaction Conditions and Yields
The efficiency of the proposed synthesis can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of solvent, base, temperature, and reaction time for each step.
| Step | Reaction | Key Optimization Parameters | Potential Conditions | Expected Outcome |
| 1 | Acylation of 6-amino-2-mercaptobenzothiazole | Solvent, Base, Temperature | Dichloromethane (B109758) or THF as solvent, triethylamine (B128534) as a mild base, room temperature. | High yield of the acylated intermediate. |
| 2 | Synthesis of Intermediate 3 | Solvent, Base, Temperature | Aprotic solvent like dichloromethane, pyridine as base and catalyst, 0 °C to room temperature. | Good yield of the pyridinyl chloroacetamide. |
| 3 | Thioether Formation | Base, Solvent, Temperature | A strong base like sodium hydride to deprotonate the thiol, polar aprotic solvent like DMF, room temperature. | Efficient formation of the final this compound product. |
Novel Synthetic Approaches and Innovations for this compound
Modern synthetic chemistry emphasizes the development of more sustainable and efficient processes. The synthesis of this compound, particularly the formation of its benzothiazole core, can benefit from such innovative approaches.
Application of Green Chemistry Principles in this compound Synthesis
Green chemistry principles can be applied to various stages of the this compound synthesis to reduce its environmental impact.
Alternative Solvents: The use of hazardous organic solvents like dichloromethane and DMF can be minimized. For the synthesis of the benzothiazole core, reactions in greener solvents like water or glycerol (B35011) have been reported to be effective.
Catalysis: Employing reusable heterogeneous catalysts can replace stoichiometric reagents, reducing waste. For instance, the condensation reaction to form the benzothiazole ring can be catalyzed by solid acids or metal nanoparticles.
Energy Efficiency: Microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption for the formation of benzothiazole derivatives.
| Green Chemistry Approach | Application in this compound Synthesis | Potential Benefits |
| Use of Water as Solvent | Formation of the 2-mercaptobenzothiazole (B37678) precursor. | Reduced toxicity, cost, and environmental impact. |
| Microwave Irradiation | Condensation and cyclization steps to form the benzothiazole ring. | Faster reaction rates, higher yields, and reduced energy consumption. |
| Heterogeneous Catalysis | Synthesis of the benzothiazole core. | Catalyst recyclability, easier product purification, and reduced waste. |
Flow Chemistry Techniques for this compound Production
Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automated, continuous production. The synthesis of benzothiazole derivatives has been successfully adapted to flow reactors. This approach could be particularly beneficial for the final coupling step in the this compound synthesis, allowing for precise control over reaction parameters and potentially improving yield and purity.
Unconventional Reaction Conditions in this compound Synthesis (e.g., Photoredox, Electrochemistry)
Recent advances in synthetic methodology have introduced powerful new tools for bond formation.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for the synthesis of benzothiazoles. This technique often utilizes a photocatalyst that, upon light absorption, can initiate radical-based reactions under ambient conditions. This could be a valuable alternative for the cyclization step in the synthesis of the benzothiazole intermediate.
Electrochemistry: Electrochemical methods offer a reagent-free approach to oxidation and reduction reactions. The intramolecular dehydrogenative C-S bond formation to create the benzothiazole ring can be achieved electrochemically, avoiding the need for chemical oxidants and generating only hydrogen gas as a byproduct. This aligns well with the principles of green chemistry.
Targeted Derivatization Strategies for this compound Analogues
The core structure of this compound, identified as N-(5-bromopyridin-2-yl)-2-((6-(2-chloroacetamido)benzo[d]thiazol-2-yl)thio)acetamide, presents multiple avenues for chemical modification. karger.com The development of analogues is a critical step in understanding the structure-activity relationships (SAR) and in probing the molecular interactions that underpin its biological effects.
Rational Design of this compound Derivatives for Mechanistic Probing
The rational design of this compound derivatives is guided by the need to understand its mechanism of action, which involves the induction of apoptosis through the mitochondrial pathway. karger.com Key to this process is the synthesis of a focused library of analogues where specific structural motifs of the parent molecule are systematically altered. This approach allows for the dissection of the pharmacophore and the identification of key functional groups responsible for its biological activity.
For instance, modifications to the N-(5-bromopyridin-2-yl)acetamide moiety can be explored to probe the importance of this group in target engagement. The synthesis of analogues with varying substituents on the pyridine ring, or its replacement with other heterocyclic systems, can provide insights into the electronic and steric requirements for optimal activity.
Similarly, the chloroacetamido group at the 6-position of the benzothiazole core is a potential reactive handle. Derivatives where the chlorine atom is replaced with other leaving groups or with non-reactive functionalities can help to determine if this group is involved in covalent interactions with its biological target.
A hypothetical design strategy for mechanistic probes is outlined in the table below:
| Derivative Series | Modification Rationale | Potential Mechanistic Insight |
| Pyridine Ring Analogues | Investigate the role of the pyridine nitrogen and the bromo substituent in target recognition. | Elucidate key hydrogen bonding and halogen bonding interactions. |
| Chloroacetamide Modifications | Determine the necessity of the reactive chloroacetyl group for biological activity. | Clarify whether the mechanism involves covalent or non-covalent binding. |
| Thioether Linker Variations | Probe the optimal spatial orientation of the substituted benzothiazole and pyridine moieties. | Define the conformational requirements of the binding site. |
These rationally designed derivatives, once synthesized, can be subjected to a battery of biochemical and cellular assays to correlate structural changes with alterations in apoptotic activity. This iterative process of design, synthesis, and testing is fundamental to a comprehensive mechanistic understanding of this compound.
Multicomponent Reactions and Cascade Processes for this compound Scaffold Diversification
To rapidly generate a diverse library of this compound analogues, multicomponent reactions (MCRs) and cascade processes offer an efficient and atom-economical alternative to traditional linear synthesis. These advanced synthetic strategies allow for the construction of complex molecular architectures in a single step from three or more starting materials, thereby accelerating the discovery of new derivatives with potentially improved properties.
While specific multicomponent reactions for the direct synthesis of this compound have not been detailed in the primary literature, the benzothiazole core is amenable to such approaches. For example, a one-pot synthesis of 2-substituted benzothiazoles can often be achieved through the condensation of 2-aminothiophenols with various carbonyl compounds or their equivalents. This could be adapted to incorporate the thioacetamide (B46855) side chain in a convergent manner.
A hypothetical MCR approach for the diversification of the this compound scaffold could involve the reaction of a functionalized 2-aminothiophenol, an aldehyde, and an isocyanide (an Ugi-type reaction), followed by further functionalization. This would allow for the rapid introduction of diversity at multiple points of the molecule.
Cascade reactions, where a series of intramolecular transformations are triggered by a single event, can also be envisioned for the elaboration of the this compound scaffold. For instance, a suitably functionalized benzothiazole precursor could be designed to undergo a cascade cyclization to introduce additional ring systems, thereby exploring a wider chemical space.
The application of these modern synthetic methods would not only streamline the synthesis of this compound analogues but also open up possibilities for the discovery of novel chemical entities with unique biological profiles.
Molecular and Cellular Mechanistic Investigations of Ylt205
In Vitro Studies on the Biological Interactions of YLT205
In vitro studies are crucial for elucidating the direct effects of a compound on cells and biochemical processes outside of a living organism. Investigations into this compound have utilized various cell-based and biochemical assays to understand its interactions and the resulting cellular responses.
Cell-Based Bioassays for this compound Activity Assessment
Cell-based bioassays have been employed to assess the activity of this compound, particularly its impact on cell viability and the induction of apoptosis in cancer cell lines. Assays such as the MTT assay have been used to measure cell proliferation and viability after treatment with this compound. karger.comresearchgate.net Flow cytometry, including Annexin V/PI staining and analysis of the sub-G1 phase, has been instrumental in quantifying the percentage of apoptotic cells following this compound exposure. karger.comresearchgate.netresearchgate.net Additionally, morphological changes characteristic of apoptosis have been visualized using Hoechst 33358 nuclear staining. karger.comresearchgate.net
Studies in human colorectal cancer cell lines, such as HCT116 and SW620, have demonstrated that this compound induces apoptosis in a dose-dependent manner. karger.comresearchgate.netresearchgate.net For instance, treatment of HCT116 cells with increasing concentrations of this compound for 24 hours resulted in a significant increase in the percentage of cells in the sub-G1 phase, indicative of apoptosis. karger.comresearchgate.net Similar dose-dependent increases in the percentage of apoptotic cells were observed in SW620 cells after 48 hours of treatment. researchgate.net
The following table summarizes representative data on the induction of apoptosis by this compound in colorectal cancer cell lines:
| Cell Line | Treatment Duration | This compound Concentration (µM) | Apoptotic Cells (%) | Assay Method |
| HCT116 | 24 hours | Vehicle Control | 2.13 | Flow Cytometry (Sub-G1) |
| HCT116 | 24 hours | 0.3125 | 4.42 | Flow Cytometry (Sub-G1) |
| HCT116 | 24 hours | 0.625 | 21.30 | Flow Cytometry (Sub-G1) |
| HCT116 | 24 hours | 1.25 | 49.55 | Flow Cytometry (Sub-G1) |
| HCT116 | 24 hours | 2.5 | 83.70 | Flow Cytometry (Sub-G1) |
| SW620 | 48 hours | Vehicle Control | 3.60 | Flow Cytometry |
| SW620 | 48 hours | 0.3125 | 5.13 | Flow Cytometry |
| SW620 | 48 hours | 0.625 | 19.03 | Flow Cytometry |
| SW620 | 48 hours | 1.25 | 25.36 | Flow Cytometry |
| SW620 | 48 hours | 2.5 | 44.88 | Flow Cytometry |
These cell-based assays provided evidence that this compound possesses significant antiproliferative effects and induces programmed cell death in colorectal cancer cells in vitro. karger.comresearchgate.net
Enzymatic Assays and Biochemical Modulations by this compound
Investigations into the biochemical effects of this compound have revealed its ability to modulate key components of the cellular apoptotic machinery. Studies using Western blotting have shown that this compound treatment in HCT116 cells leads to the activation of caspases-9 and -3, which are critical executioners of apoptosis. karger.comresearchgate.net Concurrently, this compound treatment resulted in the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax, shifting the balance towards cell death. karger.comresearchgate.net
Furthermore, this compound was found to disrupt mitochondrial membranes, a pivotal event in the intrinsic apoptotic pathway, leading to the release of cytochrome c from the mitochondria into the cytosol. karger.comresearchgate.netkarger.com The release of cytochrome c is known to trigger the formation of the apoptosome and subsequent activation of caspases. karger.com
Beyond the core apoptotic pathway components, this compound also demonstrated effects on signaling kinases. Impaired phosphorylation of p44/42 mitogen-activated protein kinase (MAPK) was observed following this compound treatment. karger.comresearchgate.net However, the expression of phosphorylated protein kinase B (Akt), another key signaling molecule, was not affected by this compound. karger.comresearchgate.net These findings suggest that this compound selectively modulates certain signaling pathways while leaving others unaffected in the tested cell lines.
Receptor Binding and Ligand-Target Interactions of this compound in Isolated Systems
Information regarding specific studies on the direct receptor binding or ligand-target interactions of this compound in isolated systems was not available in the provided search results. The reported in vitro studies primarily focused on the cellular effects and the modulation of downstream signaling pathways involved in apoptosis.
Target Identification and Deconvolution Strategies for this compound
Understanding the precise molecular target(s) that this compound directly interacts with is crucial for fully elucidating its mechanism of action. Target identification and deconvolution strategies are employed to pinpoint these initial binding partners.
Detailed information regarding the specific strategies used for the initial target identification or deconvolution of this compound was not described in the provided search results. The available literature focuses on the observed cellular and biochemical effects after this compound treatment, particularly its induction of apoptosis via the mitochondrial pathway. karger.com
Chemical Proteomics Approaches (e.g., Affinity Pull-down, Photoaffinity Labeling)
Information on the application of chemical proteomics approaches, such as affinity pull-down or photoaffinity labeling, for the target identification of this compound was not found in the provided search results. These techniques are powerful tools for identifying protein targets of small molecules on a proteome-wide scale, but their use in the context of this compound was not reported in the examined literature. mdpi.combiorxiv.orgbiorxiv.org
Genetic Interaction Studies and Chemogenomic Profiling for this compound
Specific studies detailing genetic interaction profiles or comprehensive chemogenomic profiling specifically for this compound were not identified in the conducted search. Research on this compound has primarily focused on its direct effects on cellular pathways and its activity in pre-clinical models.
Pre-clinical In Vivo (Non-human Animal Model) Mechanistic Studies of this compound
Pre-clinical in vivo studies investigating the mechanistic effects of this compound have been conducted primarily in nude mice bearing human colorectal cancer xenografts, specifically using HCT116 and SW620 cell lines. These studies aimed to understand how this compound exerts its antitumor effects within a living system.
Exploration of Molecular Pathways Modulated by this compound in Rodent Models
Studies using tumor-bearing nude mice models have explored the molecular changes associated with this compound treatment, building upon in vitro observations. While direct in vivo pathway modulation was assessed through downstream markers, in vitro findings provide context for the proposed in vivo mechanisms.
In vitro investigations indicated that this compound induces apoptosis through the mitochondrial pathway. This was evidenced by the activation of caspases-9 and -3, the downregulation of Bcl-2, and the upregulation of Bax in HCT116 cells. nih.govchemicalbook.com Furthermore, this compound was shown to disrupt mitochondrial membranes, leading to the release of cytochrome c into the cytosol. nih.govchemicalbook.com Regarding signaling proteins, impaired phosphorylation of p44/42 mitogen-activated protein kinase (MAPK) was observed, while the expression of phosphorylated protein kinase B (Akt) remained unaffected in vitro. nih.govchemicalbook.com
In the in vivo setting, immunohistochemistry analyses of tumor tissues from this compound-treated mice revealed molecular changes consistent with the induction of apoptosis and inhibition of proliferation, providing evidence that the pathways modulated in vitro are relevant to the observed effects in vivo. nih.govchemicalbook.com
Cellular Responses and Histopathological Changes Induced by this compound in Non-human Systems
In non-human animal models (nude mice bearing human colorectal cancer xenografts), this compound treatment resulted in significant cellular responses and observable histopathological changes within the tumor tissue.
This compound treatment dose-dependently inhibited tumor growth in both HCT116 and SW620 tumor-bearing nude mice models. nih.govchemicalbook.com This inhibition of tumor growth is a macroscopic reflection of the cellular responses occurring within the tumor.
Histopathological examination through immunohistochemistry and TUNEL assays on tumor sections from treated mice demonstrated that this compound induced apoptosis in vivo, as indicated by the presence of TUNEL-positive cells and cleaved caspase-3-positive cells. nih.govchemicalbook.com Additionally, this compound treatment inhibited cell proliferation in vivo, which was shown by a decrease in Ki67-positive cells. nih.govchemicalbook.com These findings indicate that the antitumor activity of this compound in these models is mediated, at least in part, by promoting cancer cell death and reducing their division rate.
A summary of observed cellular and histopathological effects in vivo is presented below:
| Cellular/Histopathological Effect | Observation in Tumor Tissue (Mice Xenografts) | Method of Assessment | Source |
| Apoptosis Induction | Increased TUNEL-positive cells | TUNEL assay | nih.govchemicalbook.com |
| Apoptosis Induction | Increased cleaved caspase-3-positive cells | Immunohistochemistry | nih.govchemicalbook.com |
| Proliferation Inhibition | Decreased Ki67-positive cells | Immunohistochemistry | nih.govchemicalbook.com |
| Tumor Growth Inhibition | Dose-dependent reduction in tumor volume | Measurement of tumor volume | nih.govchemicalbook.com |
Pharmacodynamic Biomarker Identification and Validation for this compound in Pre-clinical Settings
In pre-clinical studies, several molecular markers were assessed to understand the pharmacodynamic effects of this compound and to correlate these effects with the observed antitumor activity. While not explicitly termed "validated pharmacodynamic biomarkers" in the context of clinical translation, these markers served to demonstrate the mechanistic impact of this compound in the in vivo setting.
Markers of apoptosis, such as cleaved caspase-3 and TUNEL positivity, were used to confirm that the induction of programmed cell death was a key mechanism by which this compound inhibited tumor growth in mice. nih.govchemicalbook.com The increase in these markers in tumor tissues after this compound treatment provided pharmacodynamic evidence of the compound's activity on apoptotic pathways in vivo. nih.govchemicalbook.com
Similarly, Ki67, a marker of cell proliferation, was used to assess the impact of this compound on tumor cell division. nih.govchemicalbook.com A reduction in Ki67-positive cells in treated tumors indicated that this compound effectively inhibited proliferation in vivo, serving as a pharmacodynamic indicator of its antiproliferative effect. nih.govchemicalbook.com
These markers, evaluated through immunohistochemistry and TUNEL assays on tumor samples from treated animals, provided insights into the cellular and molecular effects of this compound that underpin its observed efficacy in pre-clinical models. nih.govchemicalbook.com
Structure Activity Relationship Sar Studies and Computational Modeling of Ylt205
Qualitative Structure-Activity Relationship Analysis of YLT205 Analogues
Qualitative SAR analysis of this compound and related benzothiazole (B30560) derivatives has highlighted several structural features important for antiproliferative activity. Studies on 2-substituted benzothiazoles, the class to which this compound belongs, indicate the significance of the benzothiazole ring itself for exerting antiproliferative effects unich.it. Comparisons with benzoxazole (B165842) and benzimidazole (B57391) derivatives suggest a preference for the benzothiazole scaffold unich.it.
Specific substitutions on the benzothiazole ring and attached moieties have been explored. For instance, the introduction of hydroxyl or alkoxy substituents on the benzothiazole ring appeared detrimental to activity, while substitutions on the aromatic ring, particularly with methyl or halogens at the 3' position, yielded favorable results and extended cytotoxic activity to various cancer cell lines unich.it.
In the context of this compound (compound 41c in some studies), which features a 5-bromopyridine group, its cytotoxicity was assessed across a panel of cancer cell lines, showing good antiproliferative effects with IC50 values ranging from 0.59 to 13.18 μM unich.itresearchgate.net. This highlights the contribution of the 5-bromopyridine moiety to the observed activity.
SAR studies on related benzothiazole derivatives have also indicated that a phenyl group on a 2-hydroxyphenyl ring can be critical for in vitro pharmacological activity unich.it. Additionally, the presence of a benzyloxy group with a mono-electron-withdrawing group at the 4-position was found to be favorable for antitumor activity unich.it. Conversely, a reduction in electron density in the phenyl ring of the benzyloxy group led to a significant decrease in the activation of procaspase-3 kinase unich.it.
These qualitative observations provide a foundational understanding of the structural elements that contribute to the biological activity of this compound and its analogues, guiding the design of new compounds with potentially improved efficacy.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the structural properties of compounds and their biological activities, allowing for the prediction of activity for new or untested molecules unacademy.comscienceforecastoa.com. While specific detailed QSAR models solely focused on this compound were not extensively detailed in the search results, general principles of QSAR modeling applicable to such compounds can be discussed.
QSAR models typically utilize molecular descriptors, which are numerical representations of a molecule's physicochemical and structural properties nih.govdromicslabs.com. These descriptors can range from simple counts of atoms and bonds to more complex electronic, topological, and 3D properties.
Descriptor-Based QSAR Models for this compound
Descriptor-based QSAR models correlate biological activity (e.g., IC50 values) with a set of calculated molecular descriptors dromicslabs.com. For this compound and its analogues, such models would involve calculating various descriptors for a series of compounds with known antiproliferative activity and then using statistical methods (such as multiple linear regression or machine learning techniques) to build a predictive model scienceforecastoa.comresearchgate.net.
The selection of relevant descriptors is crucial in this process. Descriptors related to lipophilicity (e.g., logP), electronic properties (e.g., partial charges, HOMO-LUMO energies), steric features (e.g., molecular volume, shape descriptors), and topological indices could all be relevant in modeling the activity of benzothiazole derivatives like this compound scienceforecastoa.com. The specific set of descriptors included in a model would depend on the chemical diversity of the studied analogues and the proposed mechanism of action.
For instance, if the activity is significantly influenced by membrane permeability, lipophilicity descriptors would be important. If interactions with a specific protein target are driven by electronic complementarity, electronic descriptors would play a key role.
While specific data tables of descriptors and activities for this compound analogues used in a QSAR model were not found, a hypothetical QSAR model equation might take the form:
Activity = c0 + c1Descriptor1 + c2Descriptor2 + ... + cn*Descriptorn
where 'Activity' is the predicted biological activity (e.g., log(1/IC50)), 'c0' is an intercept, 'c_i' are coefficients, and 'Descriptori' are the molecular descriptors. The coefficients indicate the weight and direction of the influence of each descriptor on the activity.
The development of a robust descriptor-based QSAR model for this compound would require a congeneric series of compounds with well-defined structures and experimentally determined antiproliferative activities across a relevant range.
Graph-Based QSAR Models for this compound
Graph-based QSAR models represent molecules as graphs, where atoms are nodes and bonds are edges dromicslabs.comgithub.commdpi.com. These methods can capture the structural information of molecules without relying on predefined descriptors dromicslabs.com. Graph neural networks (GNNs) and related techniques are increasingly used in this area to learn molecular representations directly from the graph structure dromicslabs.comgithub.com.
For this compound, a graph-based QSAR model would involve representing this compound and its analogues as molecular graphs. Machine learning models, such as GNNs, could then be trained on a dataset of these molecular graphs and their corresponding biological activities to build a predictive model dromicslabs.comgithub.com. This approach can potentially capture complex structural patterns that might not be adequately represented by traditional descriptors dromicslabs.com.
Graph-based methods can also be combined with molecular descriptors to enhance predictive power nih.gov. This hybrid approach leverages both the detailed structural information encoded in the graph and the physicochemical properties captured by descriptors nih.gov.
While specific graph-based QSAR studies on this compound were not identified, the application of these methods to benzothiazole derivatives could involve training models to predict antiproliferative activity based on the connectivity and atom/bond features within the molecular graph. The output of such a model would be a predicted activity value for a given molecular graph input.
Molecular Modeling and Simulation of this compound
Molecular modeling and simulation techniques provide computational approaches to study the three-dimensional structure, dynamics, and interactions of molecules ims.ac.jpresearchgate.netcompchem.nl. These methods can offer valuable insights into the potential biological targets of this compound and the nature of its interactions at the atomic level.
Molecular Docking and Dynamics Simulations of this compound with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when it binds to a larger molecule (receptor), such as a protein researchgate.netjbclinpharm.org. It estimates the binding affinity between the ligand and the receptor researchgate.net. Molecular dynamics (MD) simulations, on the other hand, simulate the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and conformational changes ims.ac.jpresearchgate.netcompchem.nlplos.orgfrontiersin.org.
For this compound, molecular docking studies have been performed, suggesting an important role for the ethylpiperazinomethyl moiety in increasing binding affinity toward multiple oncogenic kinases unich.it. This indicates that this specific part of the this compound structure is likely involved in interactions with potential protein targets.
While the specific kinases targeted by this compound's ethylpiperazinomethyl moiety were not explicitly named in the context of this compound itself in the provided search results, the general application of molecular docking involves identifying potential binding sites on target proteins and predicting how this compound would fit into these sites and the strength of the interaction researchgate.netjbclinpharm.org. The output typically includes predicted binding poses (coordinates of the ligand within the binding site) and scoring functions that estimate binding affinity (e.g., docking scores or binding energies) researchgate.netjbclinpharm.org.
Molecular dynamics simulations could further investigate the stability of the predicted docking poses of this compound with its targets. These simulations can reveal how the complex behaves over time in a simulated physiological environment, including the flexibility of the protein and ligand, the formation and breaking of interactions (like hydrogen bonds or hydrophobic contacts), and potential conformational changes induced by binding ims.ac.jpplos.orgfrontiersin.org.
For example, MD simulations could assess if the predicted binding pose of this compound remains stable over the simulation time, or if the molecule reorients within the binding site. They could also help understand how this compound's binding affects the dynamics of the target protein, which might be relevant to its mechanism of action, such as inducing apoptosis nih.gov.
Quantum Mechanical Calculations for this compound Reactivity and Conformation
Quantum mechanical (QM) calculations are computational methods based on quantum mechanics principles to study the electronic structure, properties, and reactivity of molecules plos.orgucl.ac.ukpeerj.com. These calculations can provide a more accurate description of molecular properties compared to classical force fields used in MD simulations, particularly for processes involving electron redistribution, bond breaking/formation, or accurate conformational analysis plos.orgucl.ac.ukpeerj.com.
For this compound, QM calculations could be applied to study its electronic properties, such as charge distribution, dipole moment, and frontier molecular orbitals (HOMO and LUMO) jbclinpharm.org. These properties can influence how this compound interacts with biological targets, including the formation of hydrogen bonds, electrostatic interactions, and potential for chemical reactions.
QM calculations can also be used for conformational analysis of this compound to determine the lowest energy conformers and the energy barriers between different conformations plos.org. Understanding the preferred conformations of this compound is important because the shape of the molecule influences its ability to bind to a target protein.
Furthermore, QM calculations can provide insights into the reactivity of specific parts of the this compound molecule. For instance, they could be used to study the lability of the chloroacetamido group or the electronic properties of the benzothiazole and bromopyridine rings, which might be relevant to its metabolic fate or interaction with specific biological molecules unich.itresearchgate.net.
While specific detailed QM studies on this compound were not found in the search results, the application of methods like Density Functional Theory (DFT) or higher-level ab initio methods could provide valuable information about the electronic structure and potential reaction pathways of this compound plos.orgucl.ac.ukpeerj.com. This information can complement SAR studies and molecular modeling simulations to build a more comprehensive picture of how this compound exerts its biological effects.
Advanced Analytical Methodologies for Ylt205 Research
Spectroscopic Techniques for Structural Elucidation of YLT205 and Derivatives
Spectroscopic methods play a vital role in determining the molecular structure of organic compounds. For this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been fundamental in confirming its synthesized structure. nih.govchemicalbook.com While specific spectral data for this compound are not extensively detailed in the immediately available literature, the successful determination of its structure confirms the applicability and effectiveness of these methods.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Advanced NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules like this compound. Techniques such as 1D NMR (¹H NMR and ¹³C NMR) provide information about the types and connectivity of atoms within the molecule. nih.govchemicalbook.com Two-dimensional NMR techniques, including COSY, HSQC, HMBC, and NOESY, offer more detailed insights into coupling pathways and spatial relationships between atoms, allowing for the complete assignment of signals and confirmation of the molecular skeleton and substituent positions. The application of these advanced NMR methods to this compound and its derivatives would enable the unambiguous confirmation of their structures, identification of isomers, and characterization of conformational preferences.
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification (Non-human)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the exact mass of a molecule, which can be used to confirm its elemental composition. bldpharm.com In the context of this compound research, particularly in non-human studies investigating its metabolic fate, HRMS is essential for the identification of metabolites. By analyzing samples from non-human biological systems, HRMS can detect and provide the accurate mass-to-charge ratio (m/z) of this compound and its transformed products. bldpharm.com This accurate mass information, often combined with fragmentation data obtained from tandem MS (MS/MS), allows for the determination of the empirical formula of metabolites and provides clues about their structures. bldpharm.com ESI-MS has been used in the structural analysis of this compound. nih.govchemicalbook.com HRMS (ESI) has also been applied in the characterization of related benzothiazole (B30560) derivatives.
Advanced Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analyses
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies provide complementary information for structural characterization. IR spectroscopy is used to identify functional groups present in a molecule based on characteristic vibrational frequencies. UV-Vis spectroscopy, on the other hand, provides information about electronic transitions within a molecule, particularly useful for detecting conjugated systems and chromophores. While specific IR and UV-Vis data for this compound are not detailed in the provided sources, these techniques are standard in chemical analysis and would be applied to obtain a more complete spectroscopic profile of this compound and its derivatives, aiding in their identification and characterization. UV-Vis spectroscopy can complement structural elucidation by providing information about conjugation and chromophores. IR spectroscopy helps in identifying functional groups.
Chromatographic Techniques for this compound Isolation and Purity Assessment
Chromatographic techniques are fundamental for the separation, isolation, and assessment of the purity of chemical compounds. For this compound, these methods are crucial during its synthesis, purification, and analysis.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture, as well as for assessing the purity of a compound. Developing an effective HPLC method for this compound involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength to achieve adequate separation from impurities and related substances. Although specific HPLC data for this compound's purity are not provided, a related compound, YLT26, had its purity (>98%) determined by HPLC using a Thermo C₁₈ column (200 mm × 4.6 mm, 5 μm particle size) with a mobile phase of methanol/water (70:30, v/v) at a flow rate of 1.0 mL/min and detection at 317 nm. This exemplifies the type of reversed-phase HPLC method likely applicable to this compound, given its similar chemical nature as an organic small molecule. Such methods are critical for ensuring the quality and purity of this compound used in research.
Gas Chromatography (GC) Applications in this compound Research
Gas Chromatography (GC) is typically used for the separation and analysis of volatile or semi-volatile compounds. While this compound's volatility would need to be assessed to determine the direct applicability of GC, GC is often coupled with Mass Spectrometry (GC-MS) for the identification of volatile components or impurities in a sample. bldpharm.com In the context of this compound research, GC-MS could potentially be applied to analyze volatile starting materials, reagents, or possible volatile degradation products or impurities present in synthesized batches of this compound. While no specific GC applications for this compound are mentioned in the provided sources, GC-MS is a standard analytical technique in chemical synthesis and analysis laboratories.
Summary of Analytical Techniques Applied to this compound
| Analytical Technique | Application to this compound | Supporting Source(s) |
| ¹H NMR | Structural determination | nih.govchemicalbook.com |
| ¹³C NMR | Structural determination | nih.govchemicalbook.com |
| ESI-MS | Structural analysis | nih.govchemicalbook.com |
| HRMS (ESI) | Structural determination of related derivatives, applicable to this compound | |
| HPLC | Purity assessment (Example from related compound YLT26) | |
| IR Spectroscopy | General structural characterization (standard method) | |
| UV-Vis Spectroscopy | General structural characterization (standard method) | |
| GC | Potential analysis of volatile impurities/degradation products (standard method) | bldpharm.com |
Hyphenated Techniques for Complex Mixture Analysis Involving this compound (e.g., LC-MS/MS, GC-MS)
The analysis of this compound, particularly within complex biological or experimental matrices, necessitates the application of advanced analytical methodologies capable of both separating the compound from interfering substances and providing specific identification and quantification. Hyphenated techniques, which couple a separation method with a detection method, are indispensable in this regard. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are prominent examples of such techniques widely employed in chemical analysis gatech.eduugent.be. While GC-MS is typically applied to volatile or semi-volatile compounds, LC-MS, especially LC-MS/MS, is well-suited for a broader range of molecules, including those that are less volatile or thermally labile eag.comnebiolab.comthermofisher.com.
Research involving this compound has utilized techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) for structural determination karger.comresearchgate.net. LC-MS/MS, or liquid chromatography tandem triple-quadrupole mass spectrometry, is particularly valuable due to its superior sensitivity and selectivity compared to techniques like HPLC-UV, enabling the detection of analytes at nanomolar or even picomolar quantities in complex matrices nebiolab.com. This enhanced selectivity is achieved by targeting a specific precursor ion and then fragmenting it into product ions, providing a unique mass transition fingerprint for the compound of interest eag.comnebiolab.com.
The application of LC-MS/MS in analyzing small molecules like this compound in various biological materials, such as plasma, serum, whole blood, urine, cell culture medium, and tissue, is well-established in bioanalysis bioxpedia.com. Sample preparation, including effective extraction and clean-up procedures, is crucial when dealing with complex matrices to isolate the target analyte and remove interfering substances bioxpedia.com.
While specific detailed data tables from research solely focused on the LC-MS/MS or GC-MS analysis of this compound in complex mixtures were not extensively available in the search results, the principles and applications of these techniques in analyzing compounds within complex matrices are well-documented rsc.orgnih.govnist.gov. For instance, LC-MS/MS has been widely adopted in clinical laboratories for analyzing various compounds in biological fluids due to its specificity and sensitivity, often replacing less specific immunoassay methods nih.govannlabmed.org. Similarly, GC-MS is a powerful tool for identifying and quantifying components in complex mixtures across various fields, including environmental analysis and food science thermofisher.comsmithers.comrroij.com. The ability of GC-MS to accurately identify trace quantities of substances within a sample makes it valuable for purity analysis and detecting contaminants smithers.com.
The structural determination of this compound has been confirmed using techniques including ESI-MS analysis karger.comresearchgate.net. This indicates the applicability of mass spectrometry-based methods in the characterization of this compound. Although detailed chromatographic parameters (e.g., specific columns, mobile phases, gradients for LC, or temperature programs for GC) and mass spectrometric settings (e.g., ionization modes, specific m/z transitions for MS/MS) specifically optimized for this compound in complex mixtures were not explicitly detailed in the provided search snippets, the general principles of developing such methods involve optimizing these parameters to achieve adequate separation, ionization efficiency, and detection specificity for the target analyte within the matrix of interest europa.eulabmanager.com.
In the context of complex mixture analysis, the specificity of the analytical method is critical, particularly when dealing with potential interferents or compounds with similar structures nih.govlabmanager.com. Hyphenated techniques address this by combining chromatographic separation, which resolves components of a mixture, with mass spectrometry, which provides a highly specific detection based on mass-to-charge ratios and fragmentation patterns eag.comnebiolab.comnist.gov.
Interactive data tables illustrating specific retention times, mass-to-charge ratios, and fragmentation patterns for this compound in different complex matrices would typically be generated from dedicated analytical method development and validation studies. While such specific data for this compound from the search results are limited to structural confirmation by ESI-MS karger.comresearchgate.net, the general application of LC-MS/MS and GC-MS for complex mixture analysis implies that similar detailed data would be generated when these techniques are applied for quantitative or qualitative analysis of this compound in research studies.
For illustrative purposes, a hypothetical structure for a data table presenting typical parameters and findings from a hyphenated technique analysis of this compound in a complex matrix is shown below. This table structure reflects the type of data generated in such analytical studies.
| Analytical Technique | Matrix Type | Separation Column | Mobile Phase/Carrier Gas | Detection Mode (MS) | This compound Retention Time | This compound Precursor Ion (m/z) | This compound Product Ions (m/z) | Notes |
| LC-MS/MS | Biological Fluid | C18 | Acetonitrile/Water with Modifier | ESI (+) | TBD min | TBD | TBD, TBD | Method under development |
| GC-MS | Environmental Sample | Capillary (e.g., DB-5ms) | Helium | EI | TBD min | TBD | TBD | Requires derivatization (if applicable) |
Note: "TBD" (To Be Determined) indicates that specific values would be determined during method development and validation for the analysis of this compound in a particular complex mixture.
Detailed research findings from studies employing these techniques for quantitative analysis of this compound in complex biological systems would typically include calibration curves, limits of detection (LOD), limits of quantification (LOQ), accuracy, precision, and recovery data within the specific matrix. These parameters are essential for validating an analytical method for its intended purpose europa.eulabmanager.com.
Comparative Studies and Cross Disciplinary Applications of Ylt205 Research
Methodological Comparisons in YLT205 Research with Related Compounds
Research on this compound has employed a range of standard methodologies to assess its biological effects, allowing for comparisons with studies on structurally related compounds, particularly those containing benzothiazole (B30560) and thiazole (B1198619) cores. This compound, chemically known as N-(5-bromopyridin-2-yl)-2-((6-(2-chloroacetamido)benzo[d]thiazol-2-yl)thio)acetamide, incorporates a benzothiazole moiety nih.govwikipedia.orgfishersci.ca. Systematic reviews on the antiproliferative activity of thiazole and benzothiazole derivatives highlight the common use of in vitro assays such as MTT assays for evaluating cytotoxicity and flow cytometry for analyzing apoptosis fishersci.noresearchgate.net. In vivo studies, often utilizing tumor xenograft models in mice, are also a standard approach in this field nih.govwikipedia.orgfishersci.no.
The study on this compound utilized MTT assays to determine its effects on the viability of various human cancer cell lines, including colorectal cancer lines (HCT116, SW620, SW480, DLD-1, Ls174T, HCT-15) and other cancer types wikipedia.org. Flow cytometry was employed to detect apoptosis and assess changes in mitochondrial membrane potential nih.govwikipedia.org. Western blotting was used to analyze the expression levels of key proteins involved in apoptosis, such as Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3, as well as the phosphorylation status of signaling proteins like p44/42 MAPK and Akt nih.govwikipedia.org. In vivo studies in tumor-bearing nude mice models were conducted to evaluate this compound's effect on tumor growth and to perform immunohistochemistry analyses for apoptosis and cell proliferation markers nih.govwikipedia.org.
These methodologies are consistent with those used in the broader study of heterocyclic compounds with potential antiproliferative activities, facilitating the comparison of this compound's efficacy and mechanism of action within the context of related chemical scaffolds fishersci.noresearchgate.netnih.gov. Comparative studies of compounds with similar structures are crucial for understanding structure-activity relationships and identifying key molecular features responsible for observed biological effects chemicalbook.com.
The in vitro studies on this compound demonstrated dose-dependent inhibition of cell proliferation in various human cancer cell lines. The following table presents a summary of IC50 values for this compound across a panel of cancer cell lines:
| Cell Line | Tissue Type | IC50 (µM) |
| HCT116 | Colorectal Cancer | 0.59 |
| SW620 | Colorectal Cancer | 1.05 |
| SW480 | Colorectal Cancer | 1.82 |
| DLD-1 | Colorectal Cancer | 1.31 |
| Ls174T | Colorectal Cancer | 1.64 |
| HCT-15 | Colorectal Cancer | 1.17 |
| Other Cell Lines | Various Cancer Types | 1.50 - 13.18 |
Human rectal cancer cell lines were found to be among the most sensitive to this compound treatment wikipedia.org.
This compound as a Chemical Probe for Biological Pathway Elucidation
This compound's specific mechanism of action involving the induction of apoptosis via the mitochondrial pathway positions it as a valuable chemical probe for elucidating this critical biological process in cancer cells nih.govwikipedia.org. Chemical probes are small molecules used to perturb biological systems and understand the function of genes, proteins, and pathways americanelements.comnih.govamericanelements.comfrontiersin.org. By selectively triggering the mitochondrial apoptotic cascade, this compound allows researchers to investigate the intricate steps and regulatory components of this pathway in detail within a cellular context.
The research showed that this compound treatment led to the disruption of mitochondrial membranes and the release of cytochrome c into the cytosol nih.govwikipedia.org. This event is a hallmark of the intrinsic, or mitochondrial, apoptosis pathway. Subsequently, this compound was found to activate caspase-9 and caspase-3, key executioners of the apoptotic program nih.govwikipedia.org. Furthermore, the compound influenced the balance of Bcl-2 family proteins, causing down-regulation of the anti-apoptotic protein Bcl-2 and up-regulation of the pro-apoptotic protein Bax in HCT116 cells nih.govwikipedia.org. These findings collectively demonstrate how this compound can be used to dissect the components and sequence of events within the mitochondrial apoptosis pathway.
The observation that this compound impaired the phosphorylation of p44/42 mitogen-activated protein kinase (MAPK) but did not affect the phosphorylation of protein kinase B (Akt) further highlights its utility in probing specific signaling nodes within the complex cellular network nih.govwikipedia.org. This selectivity allows researchers to differentiate the roles of these pathways in the cellular response to this compound-induced apoptosis. The use of this compound as a chemical probe contributes to a deeper understanding of the mechanisms governing cancer cell death and potential resistance, which is essential for the development of targeted therapies.
Interdisciplinary Research Collaborations Involving this compound
The discovery and characterization of this compound exemplify the nature of interdisciplinary research inherent in modern drug discovery and biological investigation. The development of a novel small molecule like this compound necessitates collaboration between synthetic chemists who design and synthesize the compound and biologists who evaluate its effects on cellular and organismal levels nih.govwikipedia.orgfishersci.ca.
The reported studies on this compound involved the synthesis of the compound, followed by extensive biological testing using a variety of techniques spanning cell biology (MTT assays, flow cytometry), molecular biology (Western blotting), and in vivo pharmacology (xenograft models) nih.govwikipedia.orgfishersci.ca. This requires expertise from different disciplines, including organic chemistry, medicinal chemistry, cell biology, molecular biology, and potentially pharmacology and pathology for in vivo study analysis.
While the specific details of the collaborative structures for this compound research are primarily reflected in the multi-author publication, the nature of the work aligns with the principles of interdisciplinary research where researchers from different fields integrate their knowledge and methodologies to address complex scientific questions wikipedia.orgwikipedia.orgontosight.aicenmed.comamericanelements.com. Such collaborations are crucial for translating chemical structures into biological understanding and exploring the potential applications of novel compounds. The investigation of this compound's mechanism of action, involving both chemical synthesis and detailed biological pathway analysis, underscores the value of integrating chemical and biological expertise.
Future Research Directions and Unaddressed Gaps for Ylt205
Emerging Synthetic Strategies for YLT205 and Complex Analogues
The initial synthesis of this compound has been reported laboratorynotes.comciteab.com. However, for potential future development and broader research applications, exploring emerging synthetic strategies is crucial. Current literature highlights benzothiazoles, the core scaffold of this compound, as privileged structures in medicinal chemistry, with various synthetic routes being developed for diverse derivatives. wikipedia.orgguidetopharmacology.orgguidetomalariapharmacology.org Future research could focus on developing more efficient, scalable, and environmentally friendly synthetic methods for this compound. Additionally, the synthesis of complex analogues with structural modifications could lead to compounds with improved potency, selectivity, or pharmacokinetic properties. Structure-activity relationship (SAR) studies on related benzothiazole (B30560) derivatives have shown that modifications can significantly impact antiproliferative activity. guidetopharmacology.org Exploring a wider chemical space around the this compound structure through innovative synthetic approaches is a significant unaddressed gap.
Advanced Computational Approaches for Predictive Modeling of this compound
While the initial study on this compound provided insights into its mechanism of action through experimental methods laboratorynotes.comciteab.com, the application of advanced computational approaches for predictive modeling of this compound is an unexplored area. Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can provide valuable predictions regarding this compound's interactions with potential biological targets, its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and potential toxicity profiles. guidetomalariapharmacology.orgsigmaaldrich.comtranscriptionfactor.orgbldpharm.comtranscriptionfactor.org Integrating computational predictions with experimental data could accelerate the understanding of this compound's behavior and guide the design of more effective analogues. The absence of reported computational studies specifically on this compound represents a notable gap in the current research landscape.
Novel Target Discovery Platforms for this compound
The primary research indicates that this compound induces apoptosis via the mitochondrial pathway, involving factors like caspases-9 and -3, Bcl-2, Bax, and cytochrome c. laboratorynotes.comciteab.com However, the precise upstream molecular target(s) that directly initiate this cascade upon this compound exposure are not fully elucidated. Identifying the primary molecular target(s) is essential for a complete understanding of this compound's mechanism of action and for rational drug design. Novel target discovery platforms, such as proteomic approaches (e.g., activity-based protein profiling, pull-down assays coupled with mass spectrometry), chemical proteomics, or phenotypic screening combined with target deconvolution strategies, could be employed to identify the specific protein(s) that this compound interacts with directly. guidetopharmacology.orgnih.gov Research into related compounds has implicated pathways like RhoGDI and JNK-1, suggesting potential avenues for investigation for this compound as well. laboratorynotes.comguidetopharmacology.orgsigmaaldrich.com A comprehensive identification of this compound's direct targets remains a critical unaddressed gap.
Development of Innovative Analytical Techniques for this compound Characterization in Complex Biological Matrices (Non-human)
Characterizing the behavior of this compound within biological systems requires sensitive and specific analytical techniques. While the initial study utilized methods like MTT assays, flow cytometry, and Western blotting to assess biological effects laboratorynotes.comciteab.com, the development of innovative analytical techniques for the direct characterization and quantification of this compound in complex non-human biological matrices (such as plasma, tissue, or excreta from animal models) is an unaddressed gap. Implementing advanced analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS) would enable detailed pharmacokinetic studies, providing crucial data on this compound's absorption, distribution, metabolism, and excretion in vivo. Such data are vital for understanding its bioavailability, half-life, and potential for accumulation, which are critical factors for assessing its therapeutic potential and guiding further preclinical development.
Unexplored Mechanistic Pathways and Biological Contexts for this compound Investigations
Current research on this compound has primarily focused on its induction of mitochondrial apoptosis in colorectal cancer. laboratorynotes.comciteab.comchemsrc.com However, the potential involvement of other mechanistic pathways and its activity in a broader range of biological contexts remain largely unexplored. Future investigations could delve into whether this compound also influences other cell death modalities (e.g., necroptosis, ferroptosis), induces cell cycle arrest at different phases beyond what was initially observed, or interacts with components of the tumor microenvironment. Furthermore, evaluating this compound's activity in other cancer types where related benzothiazole derivatives have shown promise (e.g., lung, breast, liver, melanoma) laboratorynotes.comguidetopharmacology.org or exploring potential non-oncology applications could reveal novel therapeutic opportunities. Investigating this compound's effects on various signaling pathways beyond the mitochondrial apoptosis and MAPK/Akt pathways initially examined laboratorynotes.comciteab.com would provide a more complete picture of its cellular impact. Exploring these unexplored mechanistic pathways and biological contexts represents a significant area for future research.
Long-Term Research Trajectories for this compound-Based Chemical Biology Tools
Beyond its potential as a direct therapeutic agent, this compound and its analogues hold promise as valuable chemical biology tools. Given its demonstrated ability to modulate the mitochondrial apoptosis pathway laboratorynotes.comciteab.com, this compound could be utilized as a molecular probe to further dissect the intricate mechanisms of this fundamental biological process. Developing fluorescently labeled or immobilized analogues of this compound could facilitate the identification of interacting proteins and cellular localization studies. Utilizing this compound in combination with genetic or other pharmacological interventions could help to unravel the complexities of apoptosis regulation and its role in various physiological and pathological conditions. Establishing long-term research trajectories focused on developing this compound-based chemical biology tools would significantly contribute to our understanding of cellular life and death processes, extending its impact beyond direct drug development.
Summary of Key Findings from Initial Research on this compound
| Finding | Description | Source |
| Anticancer Activity (In vitro) | Induced apoptosis in human colorectal cancer cell lines (HCT116, SW620) in a dose-dependent manner. laboratorynotes.comciteab.com | laboratorynotes.comciteab.com |
| Anticancer Activity (In vivo) | Inhibited tumor growth in HCT116 and SW620 tumor-bearing nude mice models dose-dependently. laboratorynotes.comciteab.com | laboratorynotes.comciteab.com |
| Mechanism of Action | Involved the mitochondrial apoptosis pathway. laboratorynotes.comciteab.com | laboratorynotes.comciteab.com |
| Key Mechanistic Events Observed | Activation of caspases-9 and -3. laboratorynotes.comciteab.com Down-regulation of Bcl-2 and up-regulation of Bax. laboratorynotes.comciteab.com | laboratorynotes.comciteab.com |
| Disruption of mitochondrial membranes and release of cytochrome c. laboratorynotes.comciteab.com | laboratorynotes.comciteab.com | |
| Effects on Signaling Pathways | Impaired phosphorylation of p44/42 MAPK. laboratorynotes.comciteab.com No effect on phosphorylated Akt. laboratorynotes.comciteab.com | laboratorynotes.comciteab.com |
| Cytotoxicity in other cell lines | Showed cytotoxicity in a panel of cancer cell lines including lung, breast, liver, and melanoma. laboratorynotes.comguidetopharmacology.org | laboratorynotes.comguidetopharmacology.org |
Q & A
Q. What experimental models are commonly used to investigate YLT205's mechanism of action in colorectal cancer (CRC) cells?
Methodological Answer: In vitro studies typically employ human CRC cell lines like HCT116 and SW620 due to their distinct genetic backgrounds (e.g., p53 status). Key assays include:
- Flow Cytometry : To analyze cell cycle arrest (e.g., G0/G1 vs. S/G2/M phase shifts) under varying this compound concentrations .
- Fluorescence Microscopy : To observe nuclear fragmentation (via DAPI staining) as a marker of apoptosis .
- MTT/WST-1 Assays : For dose-response curves to determine IC50 values . Note: Use at least two cell lines to validate findings and account for genetic heterogeneity.
Q. How does this compound activate the mitochondrial apoptosis pathway in CRC cells?
Methodological Answer: this compound induces apoptosis via mitochondrial membrane depolarization, measurable through:
- JC-1 Staining : To detect loss of mitochondrial membrane potential (ΔΨm).
- Western Blotting : To quantify pro-apoptotic proteins (e.g., Bax, cleaved caspase-3) and anti-apoptotic markers (e.g., Bcl-2).
- Annexin V/PI Staining : To distinguish early vs. late apoptosis . Critical Step: Include positive controls (e.g., staurosporine) and normalize protein expression to housekeeping genes (e.g., β-actin).
Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound?
Methodological Answer:
- Nonlinear Regression : Fit dose-response data to a sigmoidal curve (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50.
- ANOVA with Post-Hoc Tests : Compare differences across multiple concentrations (e.g., Tukey’s test for pairwise comparisons).
- Error Analysis : Report standard deviation (SD) or standard error of the mean (SEM) for biological replicates (n ≥ 3) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different CRC cell lines?
Methodological Answer:
- Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes (e.g., p53, KRAS) that modulate this compound sensitivity.
- Pharmacogenomic Correlation : Cross-reference IC50 values with genomic databases (e.g., CCLE) to link drug response to mutational status .
- Pathway Enrichment Analysis : Tools like GSEA can highlight pathways (e.g., apoptosis, cell cycle) with divergent activation between cell lines .
Q. What strategies optimize in vivo experimental design for evaluating this compound’s antitumor efficacy?
Methodological Answer:
- Xenograft Models : Use immunodeficient mice (e.g., NOD/SCID) implanted with HCT116/SW620 tumors. Administer this compound intraperitoneally at 10–50 mg/kg, monitoring tumor volume biweekly.
- Pharmacokinetic (PK) Analysis : Measure plasma/tissue concentrations via LC-MS/MS to correlate efficacy with bioavailability.
- Toxicity Assessment : Include histopathological analysis of major organs (liver, kidneys) and hematological parameters .
Q. How should researchers address variability in apoptosis assays when testing this compound?
Methodological Answer:
- Standardized Protocols : Pre-treat cells with Z-VAD-FMK (pan-caspase inhibitor) to confirm caspase-dependent apoptosis.
- Multiparametric Assays : Combine Annexin V staining with PI to differentiate apoptotic vs. necrotic cells.
- Machine Learning Tools : Apply image analysis software (e.g., CellProfiler) to quantify nuclear fragmentation objectively .
Data Contradiction and Reproducibility
Q. What steps ensure reproducibility of this compound’s effects in independent laboratories?
Methodological Answer:
- Detailed Metadata : Document cell culture conditions (e.g., passage number, serum type), drug preparation (solvent, storage temperature), and assay protocols (e.g., incubation time).
- Inter-Lab Collaborations : Share reagents and validate findings via third-party replication.
- FAIR Data Principles : Upload raw data (flow cytometry FCS files, microscopy images) to repositories like Figshare or Zenodo .
Q. How can conflicting results about this compound’s cell cycle effects be reconciled?
Methodological Answer:
- Synchronized Cell Populations : Use serum starvation or thymidine block to synchronize cells before treatment.
- Time-Course Experiments : Analyze cell cycle phases at multiple timepoints (e.g., 12, 24, 48 hours post-treatment).
- Single-Cell Analysis : Employ flow cytometry with FUCCI (fluorescent ubiquitination-based cell cycle indicator) reporters for phase-specific resolution .
Integration with Broader Research Context
Q. What methodologies support combining this compound with existing CRC therapies (e.g., 5-FU, oxaliplatin)?
Methodological Answer:
- Synergy Analysis : Use the Chou-Talalay method (CompuSyn software) to calculate combination indices (CI < 1 indicates synergy).
- In Vivo Co-Administration : Test sequential vs. concurrent dosing schedules to minimize toxicity.
- Biomarker Discovery : Validate predictive biomarkers (e.g., p21, γ-H2AX) via IHC in patient-derived organoids .
Q. How can computational modeling predict this compound’s off-target effects?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate this compound’s binding to non-target kinases or receptors.
- Network Pharmacology : Construct protein-protein interaction networks (e.g., STRING) to identify secondary pathways.
- Toxicogenomics : Compare this compound’s gene expression signatures with LINCS L1000 data to infer toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
